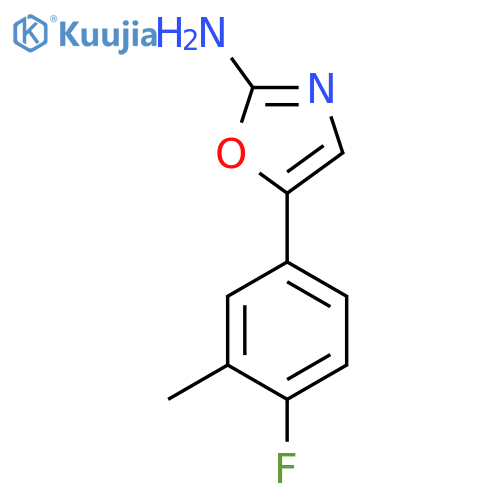Cas no 1226178-01-3 (5-(4-Fluoro-3-methylphenyl)-1,3-oxazol-2-amine)

1226178-01-3 structure
商品名:5-(4-Fluoro-3-methylphenyl)-1,3-oxazol-2-amine
CAS番号:1226178-01-3
MF:C10H9FN2O
メガワット:192.189665555954
MDL:MFCD16303401
CID:5603147
PubChem ID:82075707
5-(4-Fluoro-3-methylphenyl)-1,3-oxazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 1226178-01-3
- 5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine
- EN300-1850803
- 5-(4-Fluoro-3-methylphenyl)-1,3-oxazol-2-amine
-
- MDL: MFCD16303401
- インチ: 1S/C10H9FN2O/c1-6-4-7(2-3-8(6)11)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13)
- InChIKey: XATBVWUEKCUOLF-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=C(C2=CN=C(N)O2)C=C1C
計算された属性
- せいみつぶんしりょう: 192.06989108g/mol
- どういたいしつりょう: 192.06989108g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 52Ų
5-(4-Fluoro-3-methylphenyl)-1,3-oxazol-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1850803-0.05g |
5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine |
1226178-01-3 | 0.05g |
$983.0 | 2023-08-31 | ||
| Enamine | EN300-1850803-2.5g |
5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine |
1226178-01-3 | 2.5g |
$2295.0 | 2023-08-31 | ||
| Enamine | EN300-1850803-10.0g |
5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine |
1226178-01-3 | 10g |
$5037.0 | 2023-06-02 | ||
| Enamine | EN300-1850803-0.25g |
5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine |
1226178-01-3 | 0.25g |
$1078.0 | 2023-08-31 | ||
| Enamine | EN300-1850803-1g |
5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine |
1226178-01-3 | 1g |
$1172.0 | 2023-08-31 | ||
| Enamine | EN300-1850803-10g |
5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine |
1226178-01-3 | 10g |
$5037.0 | 2023-08-31 | ||
| Enamine | EN300-1850803-5g |
5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine |
1226178-01-3 | 5g |
$3396.0 | 2023-08-31 | ||
| Enamine | EN300-1850803-0.1g |
5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine |
1226178-01-3 | 0.1g |
$1031.0 | 2023-08-31 | ||
| Enamine | EN300-1850803-1.0g |
5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine |
1226178-01-3 | 1g |
$1172.0 | 2023-06-02 | ||
| Enamine | EN300-1850803-5.0g |
5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine |
1226178-01-3 | 5g |
$3396.0 | 2023-06-02 |
5-(4-Fluoro-3-methylphenyl)-1,3-oxazol-2-amine 関連文献
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
1226178-01-3 (5-(4-Fluoro-3-methylphenyl)-1,3-oxazol-2-amine) 関連製品
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
